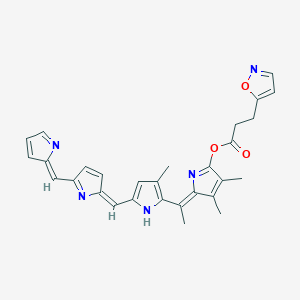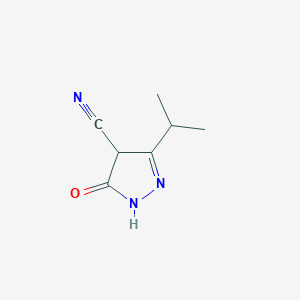![molecular formula C34H51P B12888583 Dicyclohexyl(2',4',6'-triisopropyl-3'-methyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888583.png)
Dicyclohexyl(2',4',6'-triisopropyl-3'-methyl-[1,1'-biphenyl]-2-yl)phosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexyl(2’,4’,6’-triisopropyl-3’-methyl-[1,1’-biphenyl]-2-yl)phosphine is a phosphine ligand known for its bulky structure and high steric hindrance. This compound is widely used in various catalytic processes, particularly in cross-coupling reactions. Its unique structure provides enhanced stability and reactivity, making it a valuable tool in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dicyclohexyl(2’,4’,6’-triisopropyl-3’-methyl-[1,1’-biphenyl]-2-yl)phosphine typically involves the reaction of 2’,4’,6’-triisopropyl-3’-methyl-[1,1’-biphenyl]-2-yl chloride with dicyclohexylphosphine. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide in an inert atmosphere to prevent oxidation. The reaction conditions often include elevated temperatures and anhydrous solvents to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters to maintain consistency and quality. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Dicyclohexyl(2’,4’,6’-triisopropyl-3’-methyl-[1,1’-biphenyl]-2-yl)phosphine is primarily involved in cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling
- Suzuki-Miyaura Coupling
- Stille Coupling
- Sonogashira Coupling
- Negishi Coupling
- Heck Coupling
- Hiyama Coupling
Common Reagents and Conditions: Common reagents used in these reactions include palladium or nickel catalysts, bases such as potassium carbonate or sodium tert-butoxide, and solvents like toluene or dimethylformamide. The reactions are typically conducted under an inert atmosphere at elevated temperatures.
Major Products: The major products formed from these reactions are various substituted aromatic compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
Dicyclohexyl(2’,4’,6’-triisopropyl-3’-methyl-[1,1’-biphenyl]-2-yl)phosphine has a wide range of applications in scientific research:
- Chemistry : Used as a ligand in catalytic processes to enhance reaction rates and selectivity.
- Biology : Employed in the synthesis of biologically active molecules and drug discovery.
- Medicine : Facilitates the production of pharmaceutical intermediates and active pharmaceutical ingredients.
- Industry : Applied in the manufacture of fine chemicals, polymers, and advanced materials .
Mécanisme D'action
The mechanism of action of Dicyclohexyl(2’,4’,6’-triisopropyl-3’-methyl-[1,1’-biphenyl]-2-yl)phosphine involves its role as a ligand in catalytic cycles. It coordinates with metal centers, stabilizing the active species and facilitating the formation and cleavage of chemical bonds. The bulky structure of the ligand provides steric protection, enhancing the selectivity and efficiency of the catalytic process .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- XPhos
- BrettPhos
- SPhos
- RuPhos
- Me4tButylXphos
Uniqueness: Compared to similar compounds, Dicyclohexyl(2’,4’,6’-triisopropyl-3’-methyl-[1,1’-biphenyl]-2-yl)phosphine offers higher steric hindrance, which can lead to improved selectivity in catalytic reactions. Its unique structure also provides enhanced thermal stability, making it suitable for high-temperature applications.
Propriétés
Formule moléculaire |
C34H51P |
|---|---|
Poids moléculaire |
490.7 g/mol |
Nom IUPAC |
dicyclohexyl-[2-[3-methyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane |
InChI |
InChI=1S/C34H51P/c1-23(2)30-22-31(24(3)4)34(33(25(5)6)26(30)7)29-20-14-15-21-32(29)35(27-16-10-8-11-17-27)28-18-12-9-13-19-28/h14-15,20-25,27-28H,8-13,16-19H2,1-7H3 |
Clé InChI |
FDHDQYTWMNCQJO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1C(C)C)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dicyclohexyl(2'-methoxy-6'-methyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888506.png)
![7-Methoxy-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12888509.png)
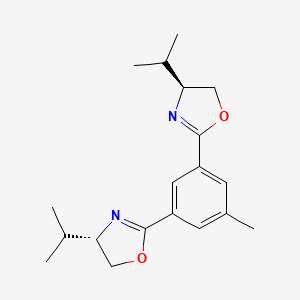
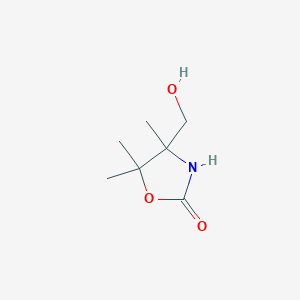
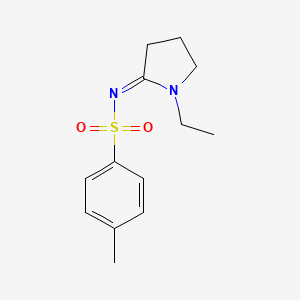
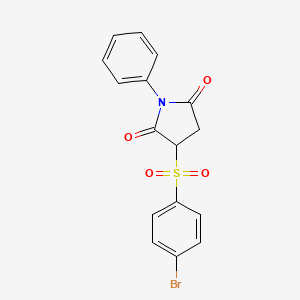
![N-[(Furan-2-yl)methyl]-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B12888527.png)


